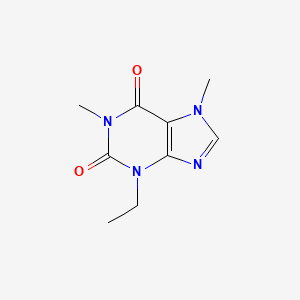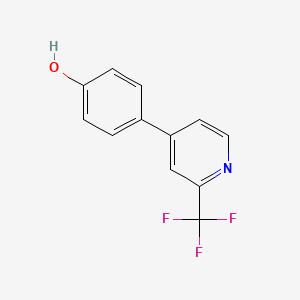
4-(2-Trifluoromethyl)pyridine-4-ylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Trifluoromethyl)pyridine-4-ylphenol is an organic compound that features a pyridine ring substituted with a trifluoromethyl group and a phenol group. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of the trifluoromethyl group. The trifluoromethyl group is known for its strong electron-withdrawing effects, which can significantly alter the reactivity and stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide, which proceeds regioselectively to form substituted 4-trifluoromethylpyridine-2(1H)-ones . Another method involves the use of trichloromethyl-pyridine, where an exchange between chlorine and fluorine atoms is performed .
Industrial Production Methods
Industrial production of this compound often relies on the direct fluorination method or the building-block method, depending on the desired target compound
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Trifluoromethyl)pyridine-4-ylphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Trifluoromethyl)pyridine-4-ylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities due to the presence of the trifluoromethyl group.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(2-Trifluoromethyl)pyridine-4-ylphenol is primarily influenced by the trifluoromethyl group, which acts as a strong electron-withdrawing group. This can affect the compound’s interaction with various molecular targets and pathways. For example, the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of a phenol group.
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group on a phenol ring but lacks the pyridine ring.
Uniqueness
4-(2-Trifluoromethyl)pyridine-4-ylphenol is unique due to the combination of the trifluoromethyl group and the phenol group on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H8F3NO |
|---|---|
Molekulargewicht |
239.19 g/mol |
IUPAC-Name |
4-[2-(trifluoromethyl)pyridin-4-yl]phenol |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)11-7-9(5-6-16-11)8-1-3-10(17)4-2-8/h1-7,17H |
InChI-Schlüssel |
XWQYXDBFQYCHPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


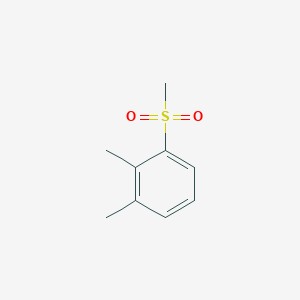
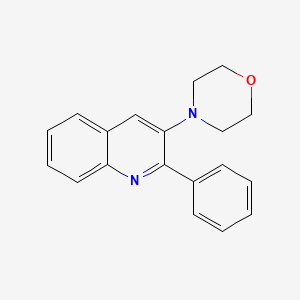
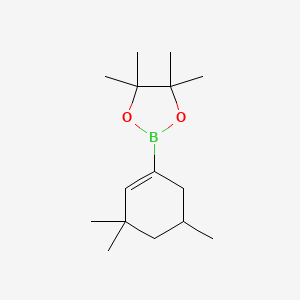
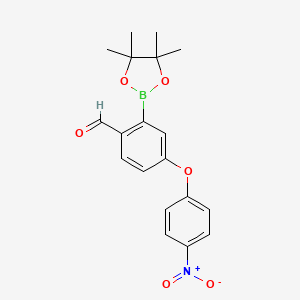
![2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline](/img/structure/B13994773.png)

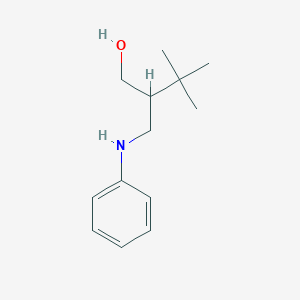
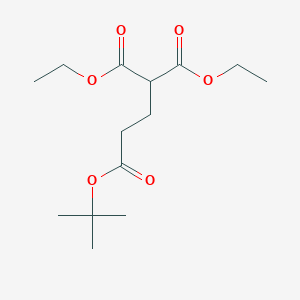

![Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B13994806.png)


